molecular formula C8H19Cl2FN2 B6266758 1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 2703861-15-6

1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride

Cat. No. B6266758
CAS RN: 2703861-15-6
M. Wt: 233.2
InChI Key:
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Description

1-(1-(2-Fluoroethyl)piperidin-4-yl)methanamine dihydrochloride (FEMD) is a synthetic compound that has been used in a variety of scientific research applications. FEMD is a derivative of the parent compound piperidine, which is a cyclic organic compound found in many natural products. FEMD has been used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride has been used in a variety of scientific research applications. It has been used in studies of drug metabolism, drug transport, and drug absorption. It has also been used in studies of enzyme activity, enzyme inhibition, and enzyme kinetics. 1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride has also been used to study the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism of Action

1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride is thought to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, 1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride may increase the levels of these neurotransmitters in the brain, which may have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride has been studied for its biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may have a positive effect on mood and behavior. It has also been found to increase the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitters norepinephrine and epinephrine.

Advantages and Limitations for Lab Experiments

1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride is an attractive choice for laboratory experiments due to its simple synthesis method and its wide range of applications. However, 1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride can be toxic in high doses, and it is important to use the appropriate safety protocols when handling the compound. Additionally, the compound is relatively expensive, which can limit its use in some laboratory experiments.

Future Directions

There are many potential future directions for the use of 1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride in scientific research. It could be used to study the effects of MAO inhibitors on the brain and behavior, as well as its potential therapeutic applications. Additionally, further research could be done to explore the effects of 1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride on other enzymes, as well as its potential effects on other neurotransmitters. Finally, 1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride could be used in studies of drug metabolism, drug transport, and drug absorption, as well as its potential applications in drug delivery systems.

Synthesis Methods

1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride is synthesized through the reaction of 1-(2-fluoroethyl)piperidine with formaldehyde. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is then crystallized and dried. The synthesis method of 1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride has been well-documented and is relatively simple, making it an attractive choice for laboratory experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride involves the reaction of 4-piperidone with 2-fluoroethylamine followed by reduction of the resulting imine to form the target compound.", "Starting Materials": [ "4-piperidone", "2-fluoroethylamine", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 4-piperidone is reacted with 2-fluoroethylamine in the presence of hydrochloric acid to form an imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to form the target compound, 1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine.", "Step 3: The target compound is then reacted with hydrochloric acid to form the dihydrochloride salt, 1-[1-(2-fluoroethyl)piperidin-4-yl]methanamine dihydrochloride." ] }

CAS RN

2703861-15-6

Molecular Formula

C8H19Cl2FN2

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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